molecular formula C24H18N2O2S B11082522 (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11082522
M. Wt: 398.5 g/mol
InChI Key: HRSVYYXARJSMQJ-PGMHBOJBSA-N
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Description

2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule, enhancing its functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-OXO-2-PHENYLETHYL)SULFANYL]ACETIC ACID: Shares the sulfanyl and phenylethyl groups but differs in the overall structure and functional groups.

    1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE: Similar imidazole core but lacks the sulfanyl and phenylethyl groups.

Uniqueness

2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-phenacylsulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C24H18N2O2S/c27-22(19-12-6-2-7-13-19)17-29-24-25-21(16-18-10-4-1-5-11-18)23(28)26(24)20-14-8-3-9-15-20/h1-16H,17H2/b21-16-

InChI Key

HRSVYYXARJSMQJ-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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